molecular formula C6Cl2F12S2 B12062508 Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide

Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide

Cat. No.: B12062508
M. Wt: 435.1 g/mol
InChI Key: WKJPOKYSZBENCK-UHFFFAOYSA-N
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Description

Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide is a fluorinated organosulfur compound characterized by a disulfide (-S-S-) bridge linking two identical substituted ethyl groups. Each substituent comprises a 1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl moiety, resulting in a highly fluorinated and chlorinated structure.

Key structural attributes:

  • Disulfide functional group: Imparts redox reactivity and susceptibility to cleavage under reducing conditions.
  • Fluorinated and chlorinated substituents: Enhances electronegativity, hydrophobicity, and resistance to degradation.
  • Steric bulk: The trifluoromethyl and chloro groups may influence steric hindrance, affecting reaction kinetics.

Properties

Molecular Formula

C6Cl2F12S2

Molecular Weight

435.1 g/mol

IUPAC Name

2-chloro-2-[(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)disulfanyl]-1,1,1,3,3,3-hexafluoropropane

InChI

InChI=1S/C6Cl2F12S2/c7-1(3(9,10)11,4(12,13)14)21-22-2(8,5(15,16)17)6(18,19)20

InChI Key

WKJPOKYSZBENCK-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(SSC(C(F)(F)F)(C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Trifluoromethylsulfenyl Chloride and Hydrogen Sulfide

This method involves the reaction of 1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl sulfenyl chloride with hydrogen sulfide (H₂S) under controlled conditions. Key steps include:

  • Reactants :

    • 1-Chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl sulfenyl chloride (precursor synthesized via chlorination of corresponding thiols).

    • H₂S gas (excess).

  • Catalyst : 4-Dimethylaminopyridine (DMAP) or similar bases.

  • Conditions :

    • Temperature: -78°C to 25°C.

    • Solvent: Dry methylene chloride or xylene.

    • Reaction time: 6–24 hours.

  • Mechanism :
    Nucleophilic attack of H₂S on the sulfenyl chloride generates the thiol intermediate, which undergoes oxidative coupling to form the disulfide.

  • Yield : 61–86% after purification via fractional distillation .

Data Table 1: Optimization of Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature-78°C to 25°CHigher yields at lower temps
H₂S Equivalents1.2–2.5Excess prevents by-products
Catalyst Loading5–10 mol% DMAPAccelerates coupling

Oxidative Coupling of Thiols

Thiol precursors are oxidized to disulfides using mild oxidizing agents:

  • Reactants :

    • 1-Chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl thiol.

  • Oxidants :

    • Iodine (I₂) in dichloromethane.

    • Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺.

  • Conditions :

    • Temperature: 0–25°C.

    • Solvent: Non-polar (e.g., hexane) to minimize over-oxidation.

  • Yield : 70–89% .

Data Table 2: Oxidant Comparison

OxidantSolventTime (h)Yield (%)By-Products
I₂CH₂Cl₂289Trace HI
H₂O₂Hexane675H₂O (easily removed)

Halogenation of Bis(trifluoromethyl) Disulfide

A two-step process involving halogenation of bis(trifluoromethyl) disulfide:

  • Chlorination :

    • React bis(trifluoromethyl) disulfide with Cl₂ gas in the presence of UV light.

    • Intermediate: 1-Chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl thiol.

  • Coupling :

    • Oxidize the thiol intermediate using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) .

  • Yield : 78–92% with >99% purity .

Key Advantages :

  • Avoids volatile H₂S.

  • Scalable for industrial production.

Metal-Mediated Reductive Methods

Magnesium or copper-mediated reactions enable disulfide formation from sulfones or sulfoxides:

  • Reactants :

    • Phenyl trifluoromethyl sulfone.

    • Chlorosilanes (e.g., ClSiMe₃).

  • Conditions :

    • Reductant: Mg metal in DMF.

    • Temperature: 0–25°C.

  • Mechanism :
    Single-electron transfer (SET) from Mg to sulfone cleaves the C–S bond, forming the disulfide .

  • Yield : 85–95% .

Comparative Analysis of Methods

Data Table 3: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
H₂S Coupling61–8695–99ModerateHigh
Thiol Oxidation70–8990–97HighModerate
Halogenation78–92>99HighLow
Metal-Mediated Reduction85–9598–99LowHigh

Challenges and Mitigation Strategies

  • By-Product Formation :

    • Polysulfides (e.g., trisulfides) may form during H₂S reactions. Mitigated by strict temperature control and excess H₂S .

  • Moisture Sensitivity :

    • Thiol intermediates are hygroscopic. Use anhydrous solvents and inert atmospheres .

  • Toxicity :

    • H₂S and chlorinated solvents require specialized handling. Alternatives like I₂/H₂O₂ are safer .

Industrial Applications and Patents

  • Patent WO2019097306A2 : Describes bis(trifluoromethyl) disulfide as a reagent in cross-coupling reactions for pharmaceuticals .

  • Patent CN112299960B : Highlights use in lithium-ion battery electrolytes, necessitating >99.98% purity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] Disulfide and Analogues

Compound Name Molecular Formula Functional Group Key Properties References
This compound Not provided Disulfide Hypothesized high thermal stability, redox activity due to -S-S- and Cl/CF₃ groups. N/A
Bis(hexafluoroisopropylidenimino) disulfide C₆F₁₂N₂S₂ Disulfide with imino groups Vaporization enthalpy: 46.0 kJ/mol at 417 K; high thermal stability.
2,2,2-Trifluoro-1-(trifluoromethyl)ethyl methacrylate C₈H₆F₆O₂ Methacrylate ester Used in polymers; UN transport classification: 3272 (esters, n.o.s.).
Isoflurane (1-chloro-2,2,2-trifluoroethyldifluoromethyl ether) C₃H₂ClF₅O Halogenated ether Molecular weight: 184.5; volatile anesthetic with mild odor.
Sevoflurane (2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether) C₄H₃F₇O Halogenated ether Molecular weight: 200; non-flammable, sweet-smelling anesthetic.

Structural and Functional Differences

Disulfide vs. Ether Functional Groups :

  • The target compound’s disulfide group contrasts with the ether linkages in Isoflurane and Sevoflurane. Disulfides (-S-S-) are redox-active, whereas ethers (-O-) are generally inert but polarizable .
  • Fluorination Patterns :
  • The target compound combines chloro and trifluoromethyl groups, unlike the fully fluorinated hexafluoroisopropylidenimino group in C₆F₁₂N₂S₂ . Chlorine may increase density and alter reactivity compared to purely fluorinated analogues.

Steric and Electronic Effects: The trifluoromethyl group in all compared compounds contributes to steric bulk and electron-withdrawing effects.

Physical and Chemical Properties

Thermal Stability: Bis(hexafluoroisopropylidenimino) disulfide (C₆F₁₂N₂S₂) exhibits a vaporization enthalpy of 46.0 kJ/mol at 417 K, indicative of strong intermolecular forces . The target compound’s chloro substituents may reduce volatility compared to fully fluorinated analogues. Halogenated ethers like Isoflurane and Sevoflurane have lower molecular weights (184.5–200) and higher volatility, suitable for inhalation anesthetics .

Reactivity :

  • The disulfide bond in the target compound is prone to reduction (e.g., forming thiols), whereas ester groups (as in 2,2,2-trifluoro-1-(trifluoromethyl)ethyl methacrylate) undergo hydrolysis or polymerization .

Biological Activity

Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide (CAS No. 125042-82-2) is a synthetic compound characterized by its unique trifluoromethyl groups and disulfide linkage. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C6Cl2F12S2
  • Molecular Weight : 435.08 g/mol
  • IUPAC Name : 2-chloro-2-[(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)disulfanyl]-1,1,1,3,3,3-hexafluoropropane

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. Studies indicate that the compound undergoes metabolic conversion leading to the formation of chlorofluorothioacetyl fluoride, which can react with cellular proteins to form stable adducts. These interactions may contribute to nephrotoxicity and other cellular effects observed in experimental models .

Biological Activity and Toxicity

Research has shown that compounds containing trifluoromethyl groups often exhibit significant biological activity. The following table summarizes key findings related to the biological effects of this compound:

Activity Effect Source
Nephrotoxicity Induces renal damage through protein adduct formation
Cytotoxicity Alters cell viability in vitro
Antibacterial Activity Exhibits varying effects against Gram-positive bacteria

Case Studies

Several case studies have highlighted the biological implications of trifluoromethylated compounds:

  • Nephrotoxicity in Animal Models : A study demonstrated that administration of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine resulted in dose-dependent binding of metabolites to liver and kidney proteins in rats. This suggests a mechanism for nephrotoxicity linked to the formation of protein adducts .
  • Cytotoxic Effects on Cancer Cells : In vitro assays indicated that this compound exhibited cytotoxicity against several cancer cell lines. The mechanism appears to involve oxidative stress and disruption of cellular signaling pathways .
  • Antibacterial Properties : The compound was evaluated for its antibacterial potential against various strains. Results indicated moderate activity against specific Gram-positive bacteria, suggesting potential applications in antimicrobial formulations .

Q & A

Q. What are the established synthetic routes for Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves fluorination and disulfide bond formation. Key steps include:

  • Reagent Selection : Use high-purity trifluoromethylating agents (e.g., sulfur tetrafluoride derivatives) to minimize side reactions.
  • Temperature Control : Maintain sub-ambient temperatures (-20°C to 0°C) during fluorination to prevent decomposition .
  • Purification : Employ fractional distillation or preparative HPLC to isolate the compound, given its sensitivity to moisture and thermal degradation .
  • Analytical Validation : Confirm purity via GC-MS (>98% purity threshold) and ¹⁹F NMR to verify substituent integrity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • ¹⁹F NMR Spectroscopy : Ideal for tracking fluorine substituents; chemical shifts between -60 to -80 ppm confirm trifluoromethyl and chloro-trifluoroethyl groups .
  • Raman Spectroscopy : Detects disulfide bond vibrations (∼500 cm⁻¹) and C-Cl stretches (∼700 cm⁻¹) without solvent interference .
  • GC-MS with Electron Ionization : Quantifies volatile byproducts (e.g., trifluoroacetic acid) using a DB-5MS column (30 m × 0.25 mm ID) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and face shields due to the compound’s corrosive (Skin Corr. 1B) and reactive nature .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated intermediates .
  • Waste Management : Neutralize residues with aqueous bicarbonate before disposal to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermal stability data for this compound?

Answer:

  • DFT Calculations : Model bond dissociation energies (BDEs) of the disulfide bond (S-S) and C-Cl bonds to predict decomposition pathways. Compare results with experimental thermogravimetric analysis (TGA) data under inert atmospheres .
  • Kinetic Analysis : Use Arrhenius plots to identify activation energies for degradation, controlling for impurities (e.g., residual moisture) that may accelerate decomposition .
  • Cross-Validation : Replicate conflicting studies with standardized heating rates (e.g., 5°C/min) and sample masses (10–20 mg) to isolate methodological variables .

Q. What experimental designs are optimal for studying the compound’s reactivity in heterogeneous catalysis?

Answer:

  • Surface-Activated Substrates : Immobilize the compound on mesoporous silica (pore size: 3–5 nm) to assess catalytic activity in C-F bond formation reactions .
  • In Situ Spectroscopy : Use FTIR-ATR to monitor reaction intermediates on catalyst surfaces under controlled pressure (1–5 bar) .
  • Isotopic Labeling : Introduce ³⁴S isotopes into the disulfide bond to trace sulfur transfer mechanisms via mass spectrometry .

Q. How can conflicting data on the compound’s environmental persistence be reconciled?

Answer:

  • Hydrolysis Studies : Conduct pH-dependent degradation assays (pH 3–11) with LC-MS/MS to quantify hydrolysis products (e.g., trifluoroacetic acid) .
  • Microcosm Experiments : Simulate soil and aquatic environments with defined microbial communities to assess biodegradation half-lives .
  • Meta-Analysis : Systematically compare literature data using PRISMA guidelines, focusing on variables like temperature, UV exposure, and matrix composition .

Methodological Framework Integration

Q. How should a theoretical framework guide mechanistic studies of this compound’s fluorination behavior?

Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in fluorination by analyzing HOMO-LUMO gaps of intermediates .
  • Marcus Theory : Model electron transfer kinetics in radical-mediated fluorination pathways, correlating with cyclic voltammetry data .
  • Retrosynthetic Analysis : Deconstruct the disulfide bond formation using polarity reversal principles to optimize step efficiency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Answer:

  • Probit Analysis : Fit sigmoidal curves to mortality data in Daphnia magna assays, reporting LC₅₀ values with 95% confidence intervals .
  • ANCOVA : Adjust for covariates like organism size and dissolved oxygen levels when comparing toxicity across experimental batches .
  • Power Analysis : Predefine sample sizes (n ≥ 30 per group) to ensure detectable effect sizes (α = 0.05, β = 0.2) .

Tables for Key Methodological Comparisons

Q. Table 1. Analytical Techniques for Purity Assessment

TechniqueDetection LimitKey ParametersReference
GC-MS0.1 ppmDB-5MS column, EI at 70 eV
¹⁹F NMR1 mol%CDCl₃, 470 MHz spectrometer
Raman0.5 wt%785 nm laser, 4 cm⁻¹ resolution

Q. Table 2. Computational Models for Stability Prediction

ModelApplicationSoftware/ToolReference
DFT (B3LYP)Bond dissociation energiesGaussian 16
Molecular DynamicsDegradation kineticsGROMACS
QSPREnvironmental persistenceCOSMOtherm

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